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The following table summarizes the biological activity of Lethedoside A and other compounds for which

data was available in the search results.

Compound Name
Activity Against
KB Tumor Cells

Other Reported
Biological Activities

Plant Source

Lethedoside A Inactive or weakly

active [1] [2]

Not reported in search

results

Lethedon tannaensis [1],

Aquilaria sinensis [1] [2]

Other Flavonoids from

*Lethedon tannaensis*

Inactive or weakly

active [1] [2]

Not reported in search

results

Lethedon tannaensis [1]

| Tiliroside | Not specified in search results | Anti-myocardial ischemia: Activates kdr-mediated PI3K-Akt

and MAPK pathways [3]. Anti-Parkinson's: Activates PI3K-AKT pathway; increases Bcl-2; decreases

caspase-3; exhibits antioxidant and anti-inflammatory effects [4]. | Lagopsis supina [3] |

Experimental Protocols for Cited Activities

For researchers looking to replicate or build upon these findings, here are the key experimental

methodologies related to the activities mentioned in the table.
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Cytotoxicity Assay (KB Tumor Cells): The activity of Lethedoside A was evaluated against KB

tumor cells, which are a line of human carcinoma cells commonly used in anticancer screening. The
results were based on a cytotoxic MeOH extract of Lethedon tannaensis, with structures elucidated

by 2D NMR spectral analysis and chemical methods [1] [2].
In Vivo Anti-Myocardial Ischemia Model: The active fraction LSD from Lagopsis supina and

isolated compounds were screened using an isoprenaline hydrochloride (ISO)-induced zebrafish
model. Key efficacy metrics included stroke volume, ejection fraction, and ventricular short-axis
systolic rate, measured in the zebrafish hearts [3].
In Vivo Anti-Parkinson's Model: The effects of Tiliroside were studied in a 1-Methyl-4-phenyl-
1,2,3,6-tetrahydropyridine (MPTP)-induced rat model of Parkinson's disease. Efficacy was
determined through behavioral tests and analysis of molecular pathways. Key markers included the

pAkt/Akt ratio, Bcl-2, caspase-3, TNF-α, IL-1β, and antioxidant enzymes like SOD and GSH [4].

Mechanism of Action: Tiliroside in Myocardial Ischemia

The search results provide detailed mechanistic insights for Tiliroside. The diagram below illustrates its role

in alleviating myocardial ischemia by inhibiting cell apoptosis through key signaling pathways [3].
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Figure 1: Tiliroside's Anti-Apoptotic Pathway in Myocardial Ischemia
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Research Implications and Future Directions

The data clearly differentiates the potential of these compounds. Lethedoside A may not be a promising

candidate for anti-cancer drug development targeting KB cells. In contrast, the robust activity of Tiliroside in

models of myocardial ischemia and Parkinson's disease, mediated through well-defined pathways like PI3K-

Akt and MAPK, highlights its potential for further investigation.

Future research on Lethedoside A could explore its activity against other cancer cell lines or investigate

potential synergistic effects in combination therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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